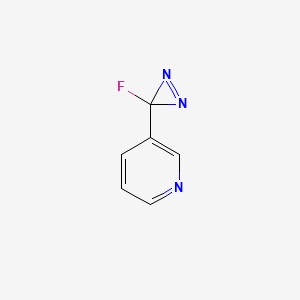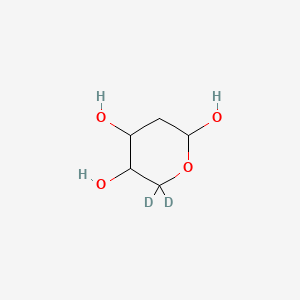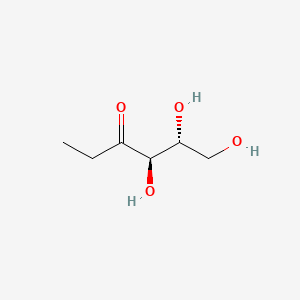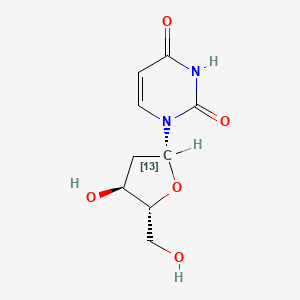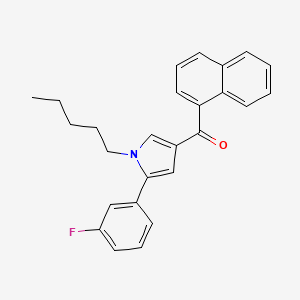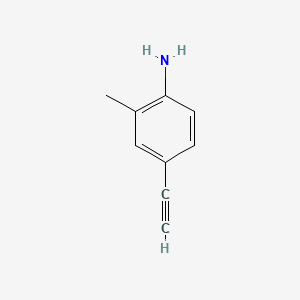
4-Ethynyl-2-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethynyl-2-methylaniline is an organic compound with the molecular formula C9H9N. It is a derivative of aniline, where the ethynyl group is attached to the fourth position and a methyl group is attached to the second position of the benzene ring. This compound is known for its applications in organic synthesis and material science due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-2-methylaniline can be achieved through various methods. One common approach involves the Sonogashira coupling reaction, where 2-methylaniline is reacted with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like triethylamine.
Another method involves the direct alkylation of 2-methylaniline with an ethynylating agent, such as ethynyl bromide, in the presence of a strong base like sodium hydride. This reaction also proceeds under mild conditions and yields the desired product with high selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Sonogashira coupling reactions using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. Additionally, the use of recyclable catalysts and solvents can make the process more environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions
4-Ethynyl-2-methylaniline undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-formyl-2-methylaniline.
Reduction: The ethynyl group can be reduced to form an ethyl group, yielding 4-ethyl-2-methylaniline.
Substitution: The amino group can undergo electrophilic substitution reactions, such as nitration or halogenation, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide, typically used in acidic conditions.
Reduction: Hydrogenation reactions using palladium on carbon as a catalyst are common for reducing the ethynyl group.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination, under controlled temperature conditions.
Major Products
Oxidation: 4-Formyl-2-methylaniline
Reduction: 4-Ethyl-2-methylaniline
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-Ethynyl-2-methylaniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Material Science: The compound is used in the synthesis of polymers and advanced materials with unique electronic properties.
Biology and Medicine: It serves as a precursor for the synthesis of bioactive molecules and pharmaceuticals.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Ethynyl-2-methylaniline depends on its specific application. In organic synthesis, the ethynyl group can participate in various coupling reactions, forming new carbon-carbon bonds. The amino group can act as a nucleophile in substitution reactions, facilitating the formation of new functional groups.
In biological systems, the compound may interact with specific enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved would depend on the specific bioactive derivative synthesized from this compound.
Comparison with Similar Compounds
Similar Compounds
4-Ethynylaniline: Similar structure but lacks the methyl group at the second position.
2-Ethynylaniline: Similar structure but the ethynyl group is attached to the second position instead of the fourth.
4-Ethynyl-N,N-dimethylaniline: Similar structure but with two methyl groups attached to the nitrogen atom.
Uniqueness
4-Ethynyl-2-methylaniline is unique due to the presence of both the ethynyl and methyl groups on the benzene ring. This unique substitution pattern imparts distinct electronic and steric properties, making it a valuable compound in various chemical reactions and applications.
Properties
IUPAC Name |
4-ethynyl-2-methylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-3-8-4-5-9(10)7(2)6-8/h1,4-6H,10H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNCVJZQRADJNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30663662 |
Source


|
| Record name | 4-Ethynyl-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30663662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146141-31-3 |
Source


|
| Record name | 4-Ethynyl-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30663662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
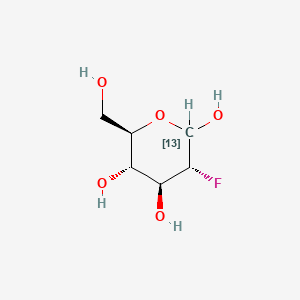
![3-Deoxy-3-fluoro-D-[1-13C]glucose](/img/structure/B583550.png)


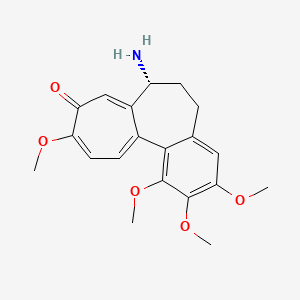
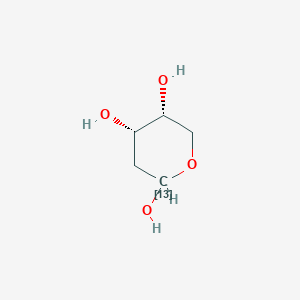
![2-deoxy-D-[2-13C]ribose](/img/structure/B583559.png)
![2-deoxy-D-[UL-13C5]ribose](/img/structure/B583565.png)
